4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine

Catalog No.
S596168
CAS No.
89972-77-0
M.F
C22H17N3
M. Wt
323.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine

CAS Number

89972-77-0

Product Name

4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine

IUPAC Name

4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine

Molecular Formula

C22H17N3

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C22H17N3/c1-16-8-10-17(11-9-16)18-14-21(19-6-2-4-12-23-19)25-22(15-18)20-7-3-5-13-24-20/h2-15H,1H3

InChI Key

IDJYBUVHZHLIIT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4

Synonyms

4'-(4-methylphenyl)-2,2'-6',2''-terpyridine, 4'-(4-methylphenyl)-2,2'-6',2''-terpyridine trihydrochloride, SS-701, SS701

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4

Coordination Chemistry:

'-(p-Tolyl)-2,2':6',2''-terpyridine (TTPY) is a versatile ligand in coordination chemistry due to its ability to form strong chelate complexes with various metal ions through its three nitrogen atoms. This property allows researchers to design and synthesize metal complexes with tailored properties for diverse applications. For example, TTPY-based complexes have been explored as:

  • Catalysts: TTPY-ruthenium complexes have shown promising catalytic activity in various transformations, including olefin metathesis, water oxidation, and CO2 reduction.
  • Luminescent materials: TTPY-based complexes exhibit tunable luminescence properties, making them potential candidates for light-emitting devices and bioimaging applications.
  • Sensors: TTPY-metal complexes can be designed to selectively bind specific analytes, allowing for the development of sensitive and selective sensors for various environmental and biological targets.

Supramolecular Chemistry:

The rigid and directional nature of TTPY enables the construction of well-defined supramolecular assemblies through self-assembly processes. These assemblies can exhibit unique properties and functionalities, making them valuable for various applications, such as:

  • Molecular hosts: TTPY-based frameworks can be used to encapsulate guest molecules with specific size and shape recognition, offering potential applications in drug delivery and molecular recognition studies.
  • Functional materials: Supramolecular assemblies constructed from TTPY can exhibit interesting optical, electronic, and magnetic properties, making them potential candidates for various functional materials in photovoltaics, catalysis, and molecular electronics.

Medicinal Chemistry:

TTPY has been explored in the development of potential therapeutic agents due to its ability to bind to specific biomolecules and modulate their activity. For example, TTPY-metal complexes have been investigated as:

  • Anti-cancer agents: TTPY-based complexes have shown promising potential in cancer cell inhibition by targeting various cellular processes.
  • Antimicrobial agents: Some TTPY-metal complexes exhibit antibacterial and antifungal activity, suggesting potential applications in the fight against infectious diseases.

4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine is an organic compound characterized by its complex structure, which includes a central pyridine ring substituted with a 4-methylphenyl group and two additional pyridine rings. Its molecular formula is C22H17N3, and it has gained attention in various fields due to its unique properties and potential applications in coordination chemistry and materials science.

TTPY's primary mechanism of action lies in its ability to chelate metal ions. The lone pairs on the nitrogen atoms of TTPY interact with vacant orbitals of the metal ion, forming a coordination complex. This complex formation can alter the electronic properties of the metal center, influencing its reactivity, photophysical behavior, and potential applications.

  • Skin and eye irritation: TTPY might cause irritation upon contact with skin or eyes [].
  • Respiratory irritation: Inhalation of TTPY dust or aerosols could irritate the respiratory tract [].
  • Unknown long-term effects: The long-term health effects of TTPY exposure are not fully understood, and proper handling procedures are recommended.

  • Oxidation: 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
  • Reduction: Reduction can be performed using hydrogen gas in the presence of palladium catalysts or sodium borohydride, resulting in reduced forms of the compound.
  • Substitution: The methyl group on the phenyl ring allows for nucleophilic substitution reactions, particularly with reagents like sodium methoxide or lithium diisopropylamide.

Research has indicated that 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine exhibits potential biological activity, particularly as a ligand in coordination chemistry. Studies suggest it may have antimicrobial and anticancer properties, making it a candidate for further exploration in drug development . Its ability to form stable complexes with metal ions enhances its utility in biological systems.

The synthesis of 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine typically involves the following methods:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is commonly employed to synthesize this compound from aryl halides and organoboron compounds. The reaction conditions usually include:
    • Catalyst: Palladium(0) or Palladium(II) complexes
    • Base: Potassium carbonate or sodium carbonate
    • Solvent: Tetrahydrofuran or dimethylformamide
    • Temperature: 80-100°C.
  • Purification: After synthesis, the product can be purified through column chromatography or recrystallization to obtain high-purity samples.

4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine has several notable applications:

  • Coordination Chemistry: It serves as a ligand for forming metal complexes, which are valuable in catalysis and materials science.
  • Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties .
  • Drug Development: Its biological activity suggests potential applications in pharmaceuticals, particularly as an inhibitor of specific enzymes or receptors.

Interaction studies involving 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine focus on its ability to coordinate with various metal ions. These studies reveal insights into its mechanisms of action and potential applications in sensing and catalysis. For instance, its metal complexes have been investigated for their reactivity and stability under different conditions, highlighting their utility in various chemical processes .

Several compounds share structural similarities with 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
4-(4-fluorophenyl)-2,6-dipyridin-2-ylpyridineContains a fluorine atom instead of a methyl groupEnhanced lipophilicity and metabolic stability
4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridineSubstituted with a bromine atomDifferent reactivity profiles due to bromine's electronegativity
4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridineContains a chlorine atomInfluences chemical properties and interactions
4-(4-methylphenyl)-2,6-dipyridin-4-ylpyridineSimilar structure with different substitutionVariations in steric and electronic properties

The uniqueness of 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine lies in its specific substitution pattern that influences its reactivity and biological activity compared to these similar compounds .

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

89972-77-0

Wikipedia

4'-(4-Methylphenyl)-2,2':6',2''-terpyridine

Dates

Modify: 2023-08-15

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